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Introduction
Pravastatin, a widely prescribed HMG-CoA reductase inhibitor, is administered as its active

hydroxy acid form to manage hypercholesterolemia.[1][2][3] In vivo, it exists in a pH-dependent

equilibrium with its inactive lactone metabolite.[4] Understanding the distinct physicochemical

characteristics of these two moieties is paramount for drug development, formulation, analytical

method development, and comprehending its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive overview of the core physicochemical

differences, supported by quantitative data, detailed experimental protocols, and visualizations

of key processes.

Core Physicochemical Properties: A Comparative
Analysis
The fundamental structural difference between pravastatin and its lactone metabolite—the

open-ring hydroxy acid versus the closed-ring ester—drives significant variations in their

physicochemical properties. These differences influence their solubility, lipophilicity, and

ultimately, their biological behavior.
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Property
Pravastatin
(Hydroxy Acid)

Pravastatin
Lactone

Significance

Molecular Formula C23H36O7[1] C23H34O6[5][6]

The loss of a water

molecule upon

lactonization is

reflected in the

molecular formula.

Molecular Weight 424.5 g/mol [1] 406.5 g/mol [5][7]

The lactone is lighter

due to the elimination

of water.

pKa 4.2[1][2][4] 13.49 (Predicted)[7]

Pravastatin is a weak

acid and will be

ionized at

physiological pH,

impacting its

absorption and

distribution. The

lactone lacks the

acidic carboxylic

group.

logP (Octanol/Water)
0.59[1] (Predicted: 1.6

- 2.23)[1][2]
2.4 (Predicted)[5]

Pravastatin is

significantly more

hydrophilic (lower

logP) than its more

lipophilic lactone

metabolite.[8]

Aqueous Solubility

>100-fold more

soluble than the

lactone form[8]

0.18 mg/mL at 23°C[8]

The high hydrophilicity

of pravastatin

contributes to its lower

permeation into

nonhepatic cells and

selective inhibition of

cholesterol synthesis.

[8]
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Melting Point 171.2 - 173°C[1] 140 - 143°C[7]

The difference in

crystal packing and

intermolecular forces

results in a lower

melting point for the

lactone.

UV Maximum (in

Ethanol)

Not explicitly found for

the acid form
230, 237, 245 nm[1]

The conjugated diene

system in the

hexahydronaphthalen

e ring is the primary

chromophore.

Biological Activity

Active HMG-CoA

Reductase Inhibitor[1]

[2]

Inactive

Prodrug/Metabolite[9]

The open hydroxy

acid form is essential

for binding to and

inhibiting the HMG-

CoA reductase

enzyme.

The Dynamic Interconversion: Lactonization and
Hydrolysis
The reversible conversion between pravastatin and its lactone is a critical aspect of its

chemistry and pharmacology. This equilibrium is primarily driven by pH.

Acidic Conditions (e.g., Stomach): Favor the formation of the more lipophilic lactone form

through intramolecular esterification (lactonization).[4][10]

Physiological and Alkaline Conditions (e.g., Plasma, Intestine): Promote the hydrolysis of the

lactone ring, yielding the active hydroxy acid form.[11] In human plasma at physiological pH,

a substantial portion of the lactone form converts to the active hydroxy acid.[11]

This dynamic is crucial for understanding the absorption, metabolism, and potential for drug-

drug interactions.
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Environmental Conditions

Pravastatin
(Hydroxy Acid Form)

Pravastatin Lactone
(Inactive Metabolite)

Stomach (Acidic pH) Plasma (Physiological pH)
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Pravastatin-Lactone pH-Dependent Equilibrium

Experimental Protocols
Accurate quantification and characterization of pravastatin and its lactone require robust

analytical methods. Below are detailed methodologies based on published literature.

UHPLC-MS/MS for Simultaneous Quantification in
Biological Matrices
This method is highly sensitive and specific for determining the concentrations of both

pravastatin and its lactone in plasma and urine.

a. Sample Preparation (from Rat Plasma)[12][13]

To a 50 µL plasma sample, add an internal standard (e.g., deuterium-labeled pravastatin and

pravastatin lactone).

Precipitate proteins by adding acetonitrile.

Perform microextraction by packed sorbent (MEPS) using a C8 sorbent.

Elute the analytes with a mixture of acetonitrile and 0.01 M ammonium acetate pH 4.5

(90:10, v/v).

b. Chromatographic Conditions[12][13][14][15]

Column: BEH C18 (50 mm × 2.1 mm, 1.7 µm) or Cortecs™ C18 (2.1 x 100mm, 1.8µm).
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Mobile Phase: Gradient elution with acetonitrile and 1mM ammonium acetate at pH 4.0 or

10mM methylammonium acetate buffer (pH 4.5).

Flow Rate: 0.4 mL/min.

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

c. Mass Spectrometric Detection[12][13][14][15]

Ionization Mode: Electrospray Ionization (ESI), operated in negative mode for pravastatin

and positive mode for pravastatin lactone.

Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Pravastatin (Negative ESI): m/z 423.2 → 321.1

Pravastatin Lactone (Positive ESI): m/z 438.2 → 183.1 (as an ammonium adduct)

Sample Preparation Analysis

Plasma Sample
Protein Precipitation

(Acetonitrile)
Microextraction by Packed Sorbent (MEPS) Elution

UHPLC Separation
(C18 Column)

Tandem Mass Spectrometry
(ESI+/ESI-)

Quantification

Click to download full resolution via product page

Analytical Workflow for Pravastatin and Lactone Quantification

Capillary Zone Electrophoresis (CZE) for Separation of
Degradation Products
CZE is an effective technique for separating pravastatin from its degradation products,

including the lactone.

a. Sample and Buffer Preparation[4]

Prepare a sample solution of pravastatin at a concentration of 75 µg/mL in an acidic medium

(pH 2) to induce degradation.
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Prepare a running buffer (Background Electrolyte - BGE) of 25 mmol/L sodium tetraborate,

adjusted to pH 9.3.

For micellar electrokinetic chromatography (MEKC) to enhance separation, add 25 mmol/L

sodium dodecyl sulphate (SDS) to the BGE.

b. Electrophoretic Conditions[4]

Capillary: Fused silica capillary.

Voltage: 30 kV.

Temperature: Maintained at a constant temperature (e.g., 25°C).

Detection: UV detection at a wavelength corresponding to the chromophore (e.g., 238 nm).

Signaling Pathway: Mechanism of Action
Pravastatin, in its active hydroxy acid form, exerts its therapeutic effect by competitively

inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis

pathway. The lactone form does not possess this inhibitory activity and must be hydrolyzed to

the active form.
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Mechanism of Action of Pravastatin

Conclusion
The physicochemical dichotomy between pravastatin and its lactone metabolite is a clear

illustration of how subtle structural changes can profoundly impact a drug's properties and

biological function. Pravastatin's hydrophilicity, a result of its open hydroxy acid structure, is key

to its therapeutic profile. In contrast, the lipophilic lactone is an inactive species that exists in a

dynamic, pH-dependent equilibrium with the active drug. A thorough understanding and precise

analytical characterization of both forms are essential for the development, quality control, and

clinical application of pravastatin-based therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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